molecular formula C13H10Cl2N2O B2937503 3-amino-N-(2,5-dichlorophenyl)benzamide CAS No. 886723-25-7

3-amino-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B2937503
CAS No.: 886723-25-7
M. Wt: 281.14
InChI Key: DSHDIRLLJQAMDX-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)benzamide is a benzamide derivative featuring an amino group at the 3-position of the benzoyl ring and a 2,5-dichlorophenyl substituent on the amide nitrogen. Its structure combines electron-withdrawing chlorine atoms and an electron-donating amino group, creating a unique electronic profile that influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHDIRLLJQAMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins and modulating their activity . Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on benzamide derivatives significantly affect their physicochemical and biological properties. Key comparisons include:

N-(3,5-Dichlorophenyl)benzamide
  • Substituents : 3,5-dichlorophenyl group.
  • Structural Features : The trans conformation of the H-N-C=O unit and a dihedral angle of 58.3° between the benzoyl and aniline rings influence molecular packing via N–H⋯O hydrogen bonds.
3-Amino-N-(5-chloro-2-methylphenyl)benzamide (from )
  • Substituents : 5-chloro-2-methylphenyl group.
N-(2,5-Dimethylphenyl)benzamide Derivatives (e.g., )
  • Substituents : Methoxy or dimethyl groups.
  • Functional Impact : Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, altering reactivity in metal-catalyzed reactions.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Molecular Weight Substituents Key Functional Groups
3-amino-N-(2,5-dichlorophenyl)benzamide 295.15 2,5-Cl, 3-NH₂ Amino, Dichloro
N-(3,5-Dichlorophenyl)benzamide 280.13 3,5-Cl Dichloro
3-Amino-N-(5-chloro-2-methylphenyl)benzamide 275.75 5-Cl, 2-CH₃, 3-NH₂ Amino, Chloro, Methyl
2,5-Dimethoxy-N,N-dimethylbenzamide 209.24 2,5-OCH₃, N,N-CH₃ Methoxy, Dimethyl

Biological Activity

3-amino-N-(2,5-dichlorophenyl)benzamide is a compound of interest in biochemical research, particularly due to its structural similarities with other bioactive molecules. This compound has been studied for its potential therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}Cl2_2N2_2O, with a molecular weight of 281.14 g/mol. Its structure features an amino group and dichlorophenyl moiety, which are critical for its biological activity.

While the specific biological targets of this compound are not fully elucidated, it is known that compounds with similar structures often interact with various cellular pathways. These include:

  • Anticancer Activity : Compounds in this class may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens by disrupting cellular functions.

Anticancer Activity

Research indicates that derivatives of benzamides can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can enhance activity against lung and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)TBDApoptosis
3-amino-N-(4-chlorophenyl)benzamideA549 (Lung Cancer)TBDCell Cycle Arrest
3-amino-N-(2-fluorophenyl)benzamideHeLa (Cervical Cancer)TBDCaspase Activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzamide derivatives exhibit larvicidal activities against mosquito larvae and antifungal activities against various fungi .

Table 2: Antimicrobial Activity

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureusTBDBactericidal
3-amino-N-(4-methoxyphenyl)benzamideCandida albicansTBDFungicidal

Case Studies

  • Antitubercular Screening : A high-throughput screening revealed that certain benzamide derivatives showed promise as antitubercular agents. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced potency .
  • Proteomic Applications : The compound has been utilized in proteomics research as a biochemical tool, indicating its versatility beyond direct therapeutic applications .

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